

Capeserod (SL-65.0155): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Capeserod

Cat. No.: B1243232

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
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Capeserod, also known by its developmental code SL-65.0155, is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT₄) receptor. This document provides a comprehensive overview of its chemical structure, properties, and pharmacological profile, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Capeserod is a complex synthetic molecule with the IUPAC name 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-(1-phenethylpiperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride.[1] Its structure is characterized by a central 1,3,4-oxadiazol-2(3H)-one ring system linked to a substituted dihydrobenzodioxin moiety and a phenethylpiperidine group.

A 2D representation of the chemical structure of **Capeserod** (SL-65.0155) is provided below.

Capeserod (SL-65.0155) Chemical Structure

*Caption: Chemical structure of **Capeserod** (SL-65.0155).*

Table 1: Physicochemical Properties of **Capeserod** (SL-65.0155)

Property	Value
Molecular Formula	C ₂₃ H ₂₅ ClN ₄ O ₄ (free base)
Molecular Weight	493.39 g/mol (HCl salt)[1]
CAS Number	769901-96-4 (free base); 191023-43-5 (HCl)[1]
Appearance	Solid powder[1]
SMILES	<chem>O=C1OC(C2=C(OCCO3)C3=C(N)C(Cl)=C2)=N N1C4CCN(CCC5=CC=CC=C5)CC4.[H]Cl</chem> [1]
InChI Key	LNNFXZHLRNQJIT-UHFFFAOYSA-N[1]

Pharmacological Profile

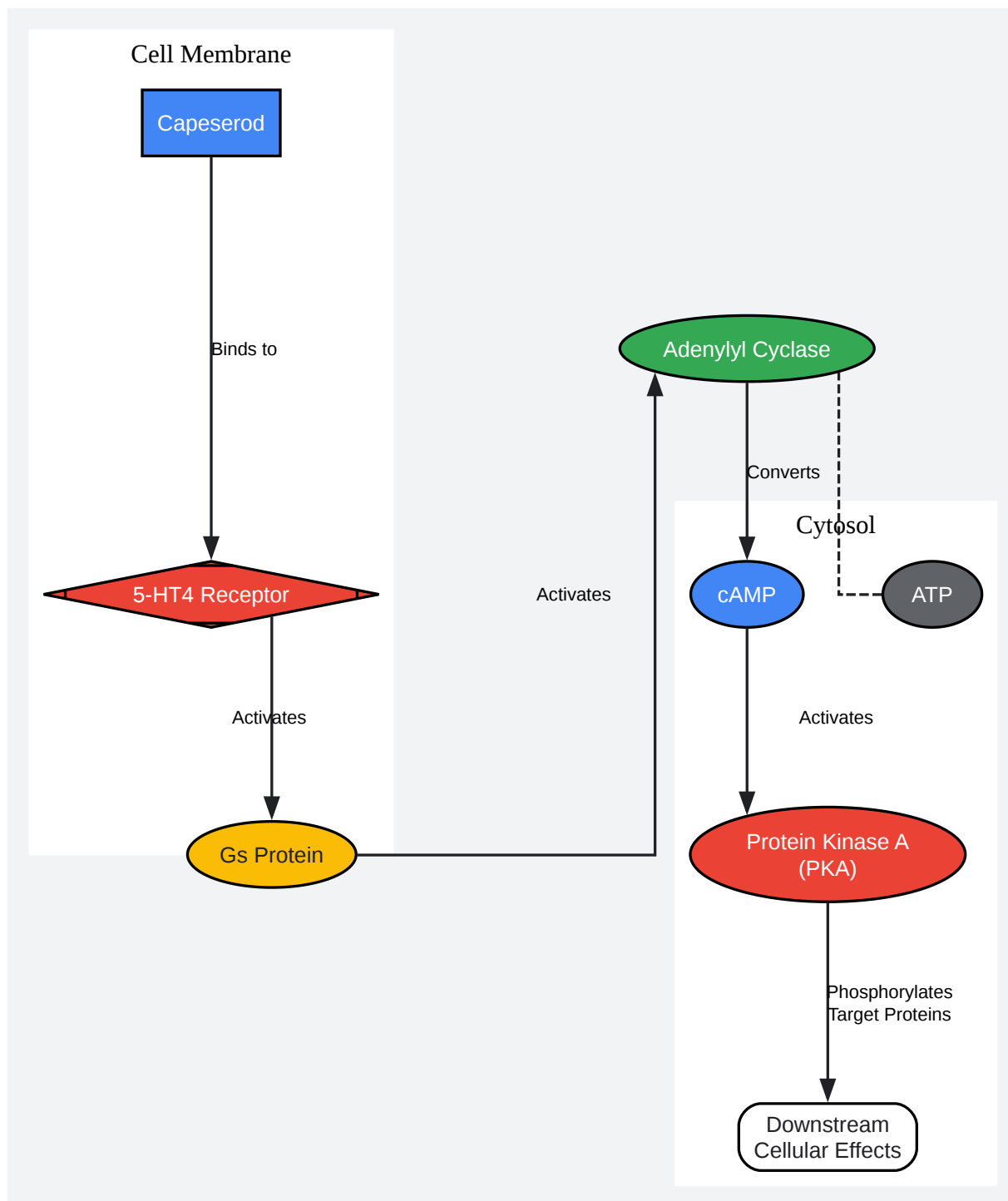
Capeserod is a high-affinity partial agonist for the 5-HT₄ receptor. Its mechanism of action involves binding to and activating this receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream cellular processes.

Table 2: Pharmacological Properties of **Capeserod** (SL-65.0155)

Parameter	Species	Tissue/Cell Line	Value
Binding Affinity (K _i)	Human	Cloned 5-HT ₄ e	0.8 nM
Functional Activity (EC ₅₀)	Human	Cloned 5-HT ₄ e	1.2 nM
Intrinsic Activity	Human	Cloned 5-HT ₄ e	60% (relative to serotonin)

Signaling Pathway

The interaction of **Capeserod** with the 5-HT₄ receptor initiates a well-defined signaling cascade. The diagram below illustrates this pathway.



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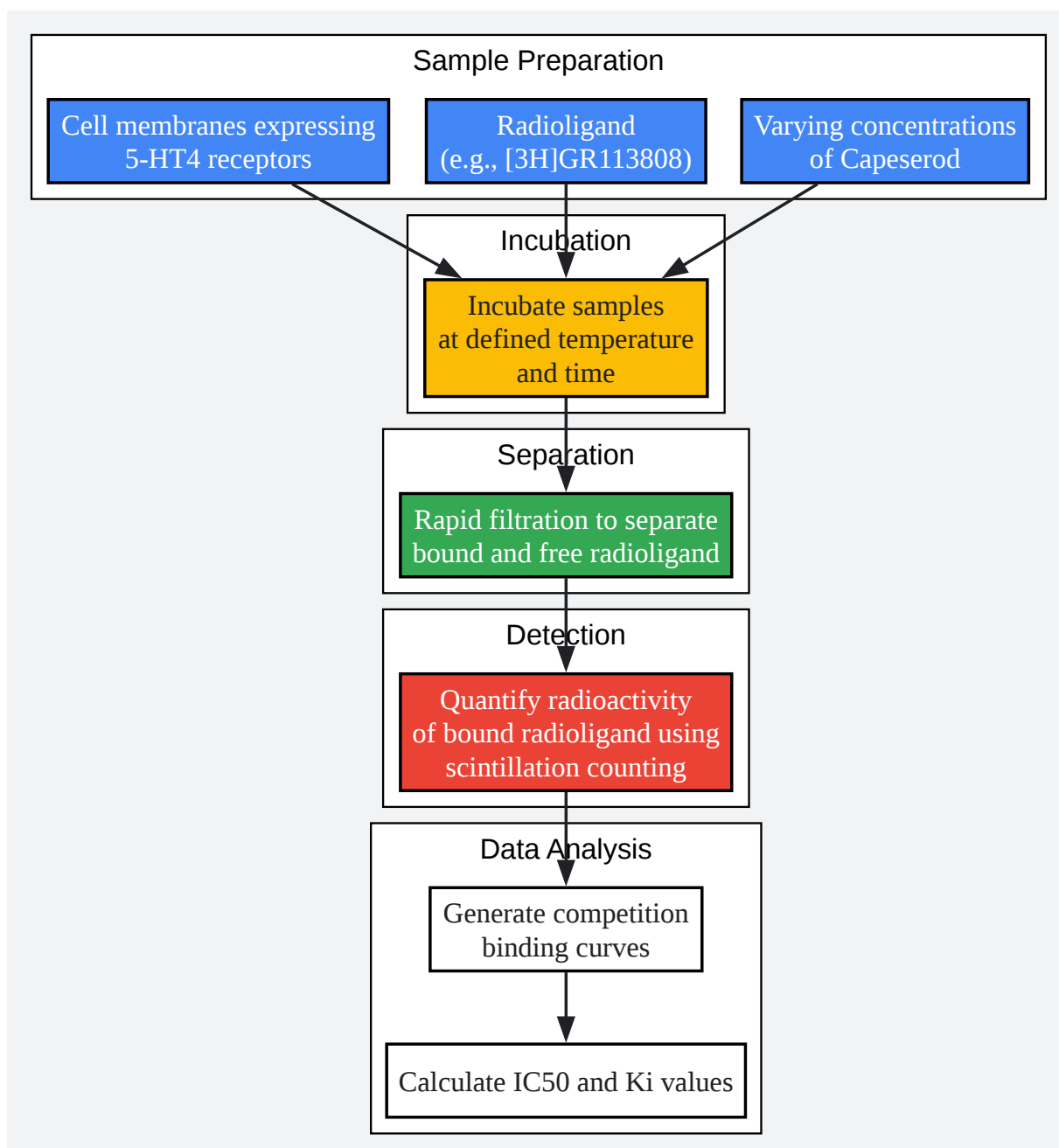
Caption: **Capeserod**-induced 5-HT4 receptor signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological properties of **Capeserod**.

Radioligand Binding Assay

This experiment determines the binding affinity (K_i) of **Capeserod** for the 5-HT₄ receptor.

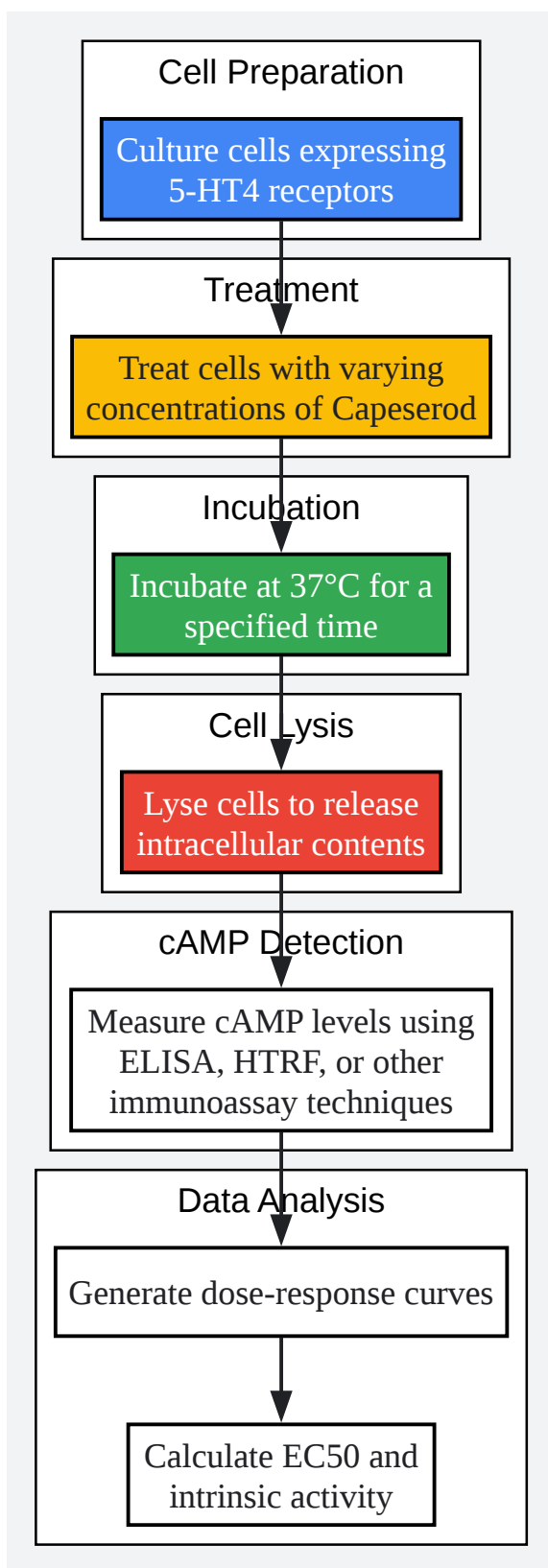


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Caption: Workflow for a radioligand binding assay.

Functional Assay (cAMP Measurement)

This experiment measures the ability of **Capeserod** to activate the 5-HT4 receptor and stimulate cAMP production.



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Caption: Workflow for a functional cAMP assay.

Conclusion

Capeserod (SL-65.0155) is a valuable research tool for investigating the role of the 5-HT₄ receptor in various physiological and pathological processes. Its high affinity and partial agonist activity make it a specific modulator of this receptor system. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the 5-HT₄ receptor.

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References

- 1. medkoo.com [medkoo.com]
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